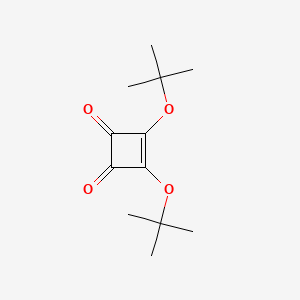

3,4-Di(tert-butoxy)-3-cyclobutene-1,2-dione

Descripción general

Descripción

The compound “3,4-Di(tert-butoxy)-3-cyclobutene-1,2-dione” is a cyclobutene dione derivative with tert-butoxy groups at the 3 and 4 positions . The tert-butoxy group is a common protecting group in organic chemistry, often used because of its stability and ease of removal .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as β-lactams, have been synthesized using various methods . For instance, chiral imines derived from erythro 2-methoxy-1,2-diphenylethylamine and aromatic aldehydes have been used to prepare β-lactams in good yield with high diastereoselectivity .Molecular Structure Analysis

The molecular structure of this compound would likely feature a four-membered cyclobutene ring with two carbonyl groups (C=O) at the 1 and 2 positions and two tert-butoxy groups (C(CH3)3) at the 3 and 4 positions .Aplicaciones Científicas De Investigación

1. Photoinduced Glycosylation

- Application Summary : This compound is used in the unique process of photoinduced glycosylation, which is rapidly emerging as a promising tool in carbohydrate chemistry . This process is used in the synthesis of oligosaccharides and glycoconjugates .

- Methods of Application : The methods involve the use of photoinduced glycosylation via electron transfer, hydrogen atom transfer, and energy transfer with or without a photocatalyst for diverse arrays in the field of total synthesis of carbohydrate-based vaccines .

- Results or Outcomes : The methods are mild and effective for the construction of glycosidic bonds via photoinduced promoted glycosylation, which is environmentally friendly . This has led to advances in the synthesis of oligosaccharides, thiosugars, glycoconjugates, and glycoproteins .

2. Synthesis of Antimicrobial Compounds

- Application Summary : Benzyl, phenyl guanidine, and aminoguandine hydrazone derivatives are designed and their in vitro antibacterial activities against two different bacterial strains (Staphylococcus aureus and Escherichia coli) are determined .

- Methods of Application : The methods involve the design and synthesis of benzyl, phenyl guanidine, and aminoguandine hydrazone derivatives .

- Results or Outcomes : Several compounds showed potent inhibitory activity against the bacterial strains evaluated, with minimal inhibitory concentration (MIC) values in the low µg/mL range . For example, the 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative showed the best potency with MICs of 0.5 µg/mL (S. aureus) and 1 µg/mL (E. coli) .

3. Electrocatalysts for Oxygen Reduction Reaction

- Application Summary : This compound is used in the synthesis of 3D Co (ii) MOFs based on 2,4,6-tris (4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands and their derivatives, which serve as efficient electrocatalysts for oxygen reduction reaction .

- Methods of Application : The methods involve the use of different aromatic polycarboxylic acids as auxiliary ligands to give rise to structural diversities in Co (ii)-tpt (tpt = 2,4,6-tris (4-pyridyl)-1,3,5-triazine) frameworks .

- Results or Outcomes : The synthesized CoMOF derived carbon materials exhibit greater limiting current density than that of a Pt/C catalyst .

4. Synthesis of Significant Nonnatural α-Amino Acids

- Application Summary : Hydantoins and their hybrids with other molecules represent a very important group of heterocycles because they exhibit diverse biological and pharmacological activities in medicinal and agrochemical applications .

- Methods of Application : They also serve as key precursors in the chemical or enzymatic synthesis of significant nonnatural α-amino acids and their conjugates with medical potential .

- Results or Outcomes : The synthesized nonnatural α-amino acids and their conjugates have shown potential in medicinal applications .

5. Synthesis of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives

- Application Summary : A series of benzyl, phenyl guanidine, and aminoguandine hydrazone derivatives was designed and in vitro antibacterial activities against two different bacterial strains (Staphylococcus aureus and Escherichia coli) were determined .

- Methods of Application : The methods involve the design and synthesis of benzyl, phenyl guanidine, and aminoguandine hydrazone derivatives .

- Results or Outcomes : Several compounds showed potent inhibitory activity against the bacterial strains evaluated, with minimal inhibitory concentration (MIC) values in the low µg/mL range . For example, the 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative showed the best potency with MICs of 0.5 µg/mL (S. aureus) and 1 µg/mL (E. coli) .

6. Synthesis of Significant Nonnatural α-Amino Acids

- Application Summary : Hydantoins and their hybrids with other molecules represent a very important group of heterocycles because they exhibit diverse biological and pharmacological activities in medicinal and agrochemical applications .

- Methods of Application : They also serve as key precursors in the chemical or enzymatic synthesis of significant nonnatural α-amino acids and their conjugates with medical potential .

- Results or Outcomes : The synthesized nonnatural α-amino acids and their conjugates have shown potential in medicinal applications .

Direcciones Futuras

Propiedades

IUPAC Name |

3,4-bis[(2-methylpropan-2-yl)oxy]cyclobut-3-ene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c1-11(2,3)15-9-7(13)8(14)10(9)16-12(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBOYCVDBGFJFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=C(C(=O)C1=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70521898 | |

| Record name | 3,4-Di-tert-butoxycyclobut-3-ene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70521898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Di(tert-butoxy)-3-cyclobutene-1,2-dione | |

CAS RN |

66478-66-8 | |

| Record name | 3,4-Di-tert-butoxycyclobut-3-ene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70521898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thieno[2,3-b]pyridin-5-ol](/img/structure/B1589956.png)